(E)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
(E)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound that features a quinoline moiety linked to a piperidine ring, which is further connected to a thiophene ring through a propenone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Piperidine Ring: The quinoline derivative is then reacted with piperidine under basic conditions to form the quinolin-8-yloxy-piperidine intermediate.
Formation of the Propenone Bridge: The final step involves the condensation of the quinolin-8-yloxy-piperidine intermediate with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate to form the this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the propenone bridge to a saturated propyl chain.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Saturated propyl chain derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential to act as an anti-inflammatory, antimicrobial, or anticancer agent. Its interactions with specific enzymes and receptors are of particular interest.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its conjugated system and heterocyclic components make it suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of (E)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The quinoline moiety can intercalate with DNA, while the piperidine ring can interact with protein active sites. The thiophene ring contributes to the compound’s electronic properties, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)-3-phenylprop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.
(E)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
(E)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its phenyl and furan analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Biological Activity
(E)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound characterized by a unique structure that includes a quinoline moiety, a piperidine ring, and a thiophene group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis typically involves:
- Formation of the Quinoline Moiety : Synthesized via the Skraup synthesis.
- Attachment of the Piperidine Ring : Reaction with piperidine under basic conditions.
- Formation of the Propenone Bridge : Condensation with thiophene-2-carbaldehyde in the presence of a base like potassium carbonate .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The quinoline moiety can inhibit enzymes involved in critical biological processes.
- Receptor Modulation : The piperidine ring interacts with various receptors, influencing physiological responses.
- Cellular Process Disruption : The thiophene group may interfere with DNA replication and protein synthesis, leading to antimicrobial and anticancer effects .
Pharmacological Applications
Research has indicated various pharmacological applications for this compound:
- Antimicrobial Activity : It exhibits activity against pathogens such as Salmonella typhi and Bacillus subtilis.
- Anticancer Properties : Potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Investigated for its ability to reduce inflammation in various models .
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in several biological assays:
- Antibacterial Screening : The compound demonstrated moderate to strong antibacterial activity against selected strains, showing potential for development as an antibiotic agent.
- Enzyme Inhibition Studies : It was evaluated for inhibition against acetylcholinesterase (AChE) and urease, showing promising results with IC50 values indicating significant inhibitory potential .
- In Silico Studies : Molecular docking studies have provided insights into binding interactions with target proteins, supporting its role as a pharmacophore in drug design .
Comparative Analysis
A comparison with similar compounds reveals the unique properties of this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
(E)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)-3-(phenyl)prop-2-en-1-one | Phenyl instead of thiophene | Moderate antibacterial activity |
(E)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)-3-(furan)prop-2-en-1-one | Furan instead of thiophene | Anticancer properties documented |
The presence of the thiophene ring enhances electronic properties and may influence reactivity and binding affinity compared to phenyl or furan analogs .
Properties
IUPAC Name |
(E)-1-(4-quinolin-8-yloxypiperidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c24-20(9-8-18-6-3-15-26-18)23-13-10-17(11-14-23)25-19-7-1-4-16-5-2-12-22-21(16)19/h1-9,12,15,17H,10-11,13-14H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFDVDMXCJLQMC-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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